
(TTP)Cu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5,10,15,20-Tetra-p-tolylporphyrinato)copper, commonly referred to as (TTP)Cu, is a coordination complex where copper is centrally coordinated to a porphyrin ligand. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The copper ion in this compound can exist in different oxidation states, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,10,15,20-Tetra-p-tolylporphyrinato)copper typically involves the reaction of 5,10,15,20-Tetra-p-tolylporphyrin (H2TTP) with a copper salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours to ensure complete metalation of the porphyrin ligand.
Industrial Production Methods
While specific industrial production methods for (TTP)Cu are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(TTP)Cu undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized from Cu(I) to Cu(II) or further to Cu(III) under specific conditions.
Reduction: The copper center can be reduced from Cu(II) to Cu(I).
Substitution: Ligands coordinated to the copper center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound(II) or this compound(III) complexes, while reduction can yield this compound(I).
Aplicaciones Científicas De Investigación
(TTP)Cu has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and cycloaddition reactions.
Biology: this compound complexes are studied for their potential as models for copper-containing enzymes and for their interactions with biological molecules.
Medicine: Research is ongoing into the use of this compound complexes in photodynamic therapy for cancer treatment, where they act as photosensitizers.
Industry: this compound is used in the development of sensors and electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which (TTP)Cu exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer reactions, activating substrates for further chemical transformations. In biological systems, this compound can interact with proteins and nucleic acids, influencing their structure and function. The molecular targets and pathways involved vary widely, but often include redox-active sites and coordination to nitrogen or sulfur atoms in biomolecules.
Comparación Con Compuestos Similares
(TTP)Cu can be compared with other copper porphyrin complexes, such as:
(5,10,15,20-Tetraphenylporphyrinato)copper (TPP)Cu: Similar in structure but with phenyl groups instead of tolyl groups.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) chloride (TPP)CuCl: Contains a chloride ligand in addition to the porphyrin.
(5,10,15,20-Tetraphenylporphyrinato)copper(II) oxide (TPP)CuO: Contains an oxide ligand.
The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability. The presence of tolyl groups can affect the electronic properties and steric hindrance around the copper center, making it distinct from other copper porphyrin complexes.
Propiedades
Fórmula molecular |
C48H46CuN4 |
|---|---|
Peso molecular |
742.4 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
Clave InChI |
KPTHVGLYSQAKHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14784142.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
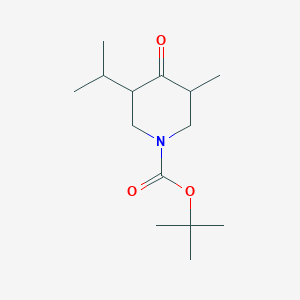
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
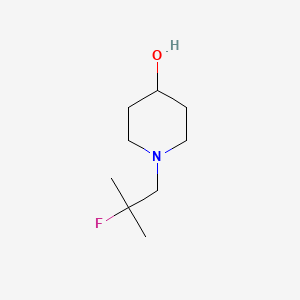
![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)

![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)
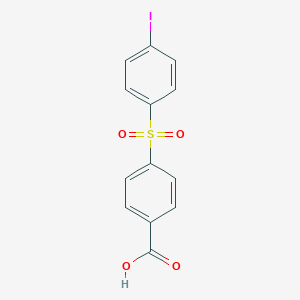
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
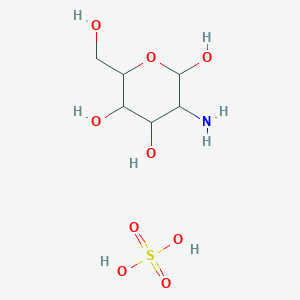
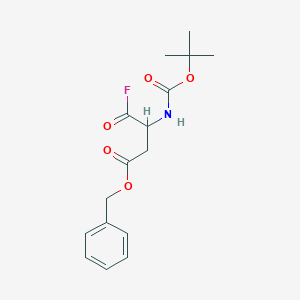
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
